Besifovir

説明

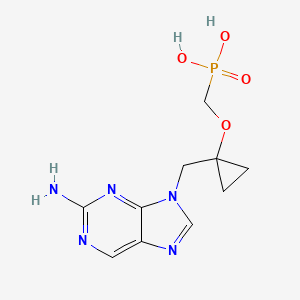

Structure

3D Structure

特性

IUPAC Name |

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNSSKPZBDNJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027760 | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441785-25-7 | |

| Record name | Besifovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Besifovir Dipivoxil Maleate: Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate (BSV), a novel oral acyclic nucleotide phosphonate, has emerged as a potent and safe therapeutic agent for the management of chronic hepatitis B (CHB). As a prodrug, it undergoes in vivo conversion to its active metabolite, this compound, which effectively inhibits the hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, antiviral efficacy, and safety profile of this compound dipivoxil maleate. Detailed summaries of key clinical trial data and experimental methodologies are presented to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Physicochemical Properties

This compound dipivoxil maleate is the maleate salt of the dipivoxil ester prodrug of this compound. The chemical structure is designed to enhance oral bioavailability.

IUPAC Name: [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate maleate[1]

CAS Number: 1039623-01-2[2][3][4]

Chemical Formula: C₂₂H₃₄N₅O₈P · C₄H₄O₄[5]

Molecular Weight: 643.58 g/mol [3][5]

The dipivoxil groups are esters that are cleaved in vivo, releasing the active phosphonate metabolite.

| Property | Value | Reference |

| Molecular Formula (this compound Dipivoxil) | C₂₂H₃₄N₅O₈P | [1][5] |

| Molecular Weight (this compound Dipivoxil) | 527.51 g/mol | [1][5] |

| Molecular Formula (Maleic Acid) | C₄H₄O₄ | [5] |

| Molecular Weight (Maleic Acid) | 116.07 g/mol | [5] |

| Stereochemistry | Achiral | [5] |

Mechanism of Action

This compound dipivoxil maleate is a prodrug that is orally administered and subsequently metabolized to its active form, this compound. This compound is an acyclic nucleotide phosphonate analog of deoxyguanosine monophosphate (dGMP).[6] Its antiviral activity is mediated through the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle.[6][7][8]

The active metabolite, this compound diphosphate, competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain.[7] Integration of this compound into the growing DNA strand leads to premature chain termination, thereby halting viral replication.[7] This targeted inhibition of the viral reverse transcriptase is crucial for reducing the viral load in patients with chronic hepatitis B.[7]

Pharmacokinetics

This compound dipivoxil is rapidly absorbed after oral administration and is converted to its active metabolites. The pharmacokinetic profile demonstrates a linear dose-response relationship.

| Parameter | Value (for 60mg dose of this compound Dipivoxil) | Reference |

| Maximal Plasma Concentration (Cmax) of LB80331 | 397 ng/mL | [2] |

| Time to Maximal Plasma Concentration (Tmax) | 2.0 hours | [2] |

| Elimination Half-life | 3.0 hours | [2] |

Note: LB80331 is an intermediate metabolite. Data for the active diphosphate form within hepatocytes is limited.

This compound and its metabolites are primarily excreted through the kidneys.[2]

Antiviral Efficacy

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against both wild-type and some nucleos(t)ide analog-resistant HBV strains in vitro.

| HBV Strain | IC₅₀ (µM) | Reference |

| Wild-type | Varies by study | [9] |

| Lamivudine-resistant (rtL180M + rtM204V) | Shows resistance | [9] |

| Adefovir-resistant | Susceptible | [10] |

Clinical Efficacy

Multiple clinical trials have established the non-inferiority of this compound dipivoxil maleate to other standard-of-care treatments for CHB, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

Table 1: Virological Response (HBV DNA < 69 IU/mL) in Phase 3 and Extension Studies

| Treatment Group | Week 48 | Week 96 | Week 144 | Week 192 | Reference |

| BSV-BSV | 80.9% | 87.2% | 87.7% | 92.5% | [2][3][6][7] |

| TDF-BSV | 84.9% (on TDF) | 85.7% | 92.1% | 93.1% | [2][3][6][7] |

Table 2: Virological Response (HBV DNA < 20 IU/mL) at Week 144

| Treatment Group | Percentage of Patients | Reference |

| BSV-BSV | 80.3% | [6] |

| TDF-BSV | 85.5% | [6] |

Long-term treatment with this compound dipivoxil maleate has been shown to maintain potent viral suppression for up to 192 weeks without the development of resistance.[1][7][11]

Safety and Tolerability

This compound dipivoxil maleate is generally well-tolerated. A key consideration is the potential for carnitine depletion, which is observed in a high percentage of patients.[12] Therefore, carnitine supplementation is often recommended during therapy.[13]

Clinical studies have indicated a favorable safety profile concerning renal and bone health compared to TDF.[6][9][14] Patients switching from TDF to this compound have shown improvements in bone mineral density and renal function.[6][14]

Experimental Protocols

Quantification of HBV DNA

A common method for quantifying HBV DNA in clinical trials is real-time polymerase chain reaction (PCR).

Workflow for HBV DNA Quantification:

Protocol Outline:

-

Sample Collection and Processing: Blood samples are collected, and serum or plasma is separated by centrifugation.[4][6][7]

-

DNA Extraction: Viral DNA is extracted from serum or plasma using commercially available kits (e.g., QiAamp MinElute Virus Spin Kit).[15]

-

Real-Time PCR: The extracted DNA is subjected to real-time PCR using primers and probes targeting a conserved region of the HBV genome.[6] A standard curve is generated using quantification standards with known concentrations of HBV DNA, calibrated against a WHO international standard.[6]

-

Data Analysis: The viral load in patient samples is determined by comparing their amplification data to the standard curve.[6]

In Vitro Antiviral Activity (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Protocol Outline:

-

Cell Culture: A suitable cell line that supports HBV replication (e.g., HepG2.2.15 cells) is cultured.

-

Drug Treatment: Cells are treated with a range of concentrations of the antiviral compound.

-

Analysis of Viral Replication: After a defined incubation period, the extent of HBV replication is measured. This can be done by quantifying intracellular HBV DNA replicative intermediates by Southern blotting or secreted HBV DNA by PCR.[10]

-

IC₅₀ Calculation: The IC₅₀ value is the drug concentration that causes a 50% reduction in HBV replication compared to untreated controls. This is typically calculated using dose-response curve analysis.

Conclusion

This compound dipivoxil maleate is a valuable addition to the therapeutic armamentarium for chronic hepatitis B. Its potent antiviral efficacy, high barrier to resistance, and favorable safety profile, particularly with respect to renal and bone health, make it an important treatment option. This technical guide has summarized the key chemical, pharmacological, and clinical characteristics of this compound dipivoxil maleate, providing a solid foundation for further research and development in the field of anti-HBV therapeutics.

References

- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of this compound for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 4. Hepatitis B Virus DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]

- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]

- 7. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. news-medical.net [news-medical.net]

- 10. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound dipivoxil maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the Target-Capture PCR Hepatitis B Virus (HBV) DNA Quantitative Assay and Comparison with Commercial HBV DNA Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Besifovir

Introduction

This compound (this compound dipivoxil maleate, BSV), previously known as LB80380, is an oral acyclic nucleotide phosphonate developed for the treatment of chronic hepatitis B (CHB).[1] As a prodrug, it is designed to enhance bioavailability and ensure targeted delivery.[1][2] this compound has demonstrated potent antiviral activity against the hepatitis B virus (HBV) by targeting its replication machinery.[1] Clinical trials have established its non-inferiority to established first-line therapies such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), with a notable advantage in renal and bone safety profiles.[1][3] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its metabolic pathway, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Pharmacokinetics (PK)

This compound exhibits a predictable pharmacokinetic profile characterized by rapid absorption and conversion to its active metabolites.[2] Its disposition is significantly influenced by renal function, a critical consideration for dosage adjustments in specific patient populations.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a dipivoxil ester prodrug, this compound (LB80380) is rapidly absorbed after oral administration.[2][3] Pharmacokinetic studies have demonstrated a linear dose-proportionality, where escalating doses result in a corresponding linear increase in plasma concentration.[2][5]

-

Metabolism: Following absorption, this compound is extensively metabolized into its main metabolites, LB80331 and LB80317.[2][4] Intracellularly, it is further phosphorylated to its active diphosphate form, this compound diphosphate, which acts as the antiviral agent.[6] This active form has a prolonged intracellular half-life, which supports a convenient once-daily dosing regimen.[6]

-

Excretion: this compound and its metabolites are primarily eliminated from the body via renal excretion.[2][5] This renal clearance pathway makes the patient's kidney function a crucial factor in the drug's pharmacokinetics.[7]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound's metabolite, LB80331, after a single oral dose in humans.

| Parameter | Value | Dosage | Reference |

| Cmax (Maximal Concentration) | 397 ng/mL | 60 mg | [2][3] |

| Tmax (Time to Cmax) | 2.0 hours | 60 mg | [2] |

| t1/2 (Elimination Half-life) | 3.0 hours | 60 mg | [2] |

Effect of Renal Impairment

A phase I, open-label, single-dose study was conducted to evaluate the impact of renal impairment on this compound's pharmacokinetics. The results clearly indicate that plasma exposure to its metabolites increases as renal function declines.[7]

| Renal Function | Mean AUC Increase (LB80331) | Mean AUC Increase (LB80317) | Reference |

| Mild Impairment | 1.5-fold | 1.8-fold | [7][8] |

| Moderate Impairment | 2.5-fold | 3.2-fold | [7][8] |

| Severe Impairment | 4.5-fold | 6.2-fold | [7][8] |

These findings underscore the necessity of dosage adjustments for patients with moderate to severe renal impairment to avoid potential toxicity from drug accumulation.[9]

Pharmacodynamics (PD)

The pharmacodynamics of this compound are defined by its targeted inhibition of HBV replication and its clinical efficacy in reducing viral load.

Mechanism of Action

This compound is a potent inhibitor of the HBV DNA polymerase enzyme, which functions as a reverse transcriptase essential for viral replication.[6][10] The mechanism proceeds as follows:

-

This compound is intracellularly converted to its active diphosphate metabolite.[6]

-

This active form, a dGMP analogue, competes with the natural deoxyguanosine triphosphate substrate for incorporation into the nascent viral DNA strand.[11][12]

-

Once incorporated, it acts as a chain terminator, prematurely halting DNA synthesis and effectively blocking HBV replication.[10][13]

This targeted action disrupts the viral life cycle, leading to a reduction in viral load.[10]

In Vivo Antiviral Efficacy

Clinical studies have consistently demonstrated this compound's potent dose-dependent antiviral activity. Doses of 60 mg and higher are effective at inhibiting HBV in humans.[2][3] A dose-finding study in patients with lamivudine-resistant HBV showed significant, dose-dependent reductions in serum HBV DNA.

| This compound Daily Dose | Mean HBV DNA Reduction (log copies/mL) | Reference |

| 30 mg | 2.81 | [3] |

| 60 mg | 3.21 | [3] |

| 90 mg | 3.92 | [3] |

| 150 mg | 4.16 | [3] |

| 240 mg | 4.00 | [3] |

This compound (150 mg daily) has shown non-inferior antiviral efficacy compared to TDF (300 mg daily) and TAF in treatment-naïve patients, achieving high rates of virologic response (HBV DNA <20 IU/mL).[5][14][15]

Resistance Profile

This compound generally has a high genetic barrier to resistance.[6][11] However, its efficacy is affected by certain pre-existing resistance mutations.

-

Lamivudine Resistance: HBV mutants with rtL180M and rtM204V mutations, which confer resistance to lamivudine, also exhibit resistance to this compound.[12][16]

-

Entecavir Resistance: Clones with resistance to entecavir show partial resistance to this compound.[12]

-

Adefovir/Tenofovir Resistance: Adefovir-resistant mutants are highly sensitive to this compound.[12] Similarly, HBV mutants with primary resistance mutations to tenofovir have been found to be susceptible to this compound, suggesting it may be a viable option for patients with resistance to other nucleotide analogs.[11][12]

Experimental Protocols

The characterization of this compound's PK and PD profiles has been established through a series of rigorous clinical trials.

Phase I Renal Impairment Study

-

Objective: To evaluate the effect of renal impairment on the single-dose pharmacokinetics of this compound.[7]

-

Design: An open-label, single-dose, parallel-group clinical study.[7]

-

Population: Adult subjects were categorized into four groups based on renal function: normal, mild, moderate, and severe impairment.[7]

-

Methodology: All subjects received a single oral dose of 150 mg this compound dipivoxil. Serial blood and urine samples were collected for up to 72 hours post-dose to determine the pharmacokinetic profiles of this compound's metabolites, LB80331 and LB80317.[7]

-

Analysis: Plasma and urine concentrations of the metabolites were measured using validated analytical methods to calculate key PK parameters such as AUC, Cmax, and renal clearance.

Phase III Comparative Efficacy and Safety Trial (vs. TDF)

-

Objective: To compare the antiviral efficacy and safety of this compound with Tenofovir Disoproxil Fumarate (TDF) in treatment-naïve CHB patients.[1]

-

Design: A randomized, double-blind, non-inferiority trial.[1]

-

Population: Treatment-naïve adult patients with chronic hepatitis B.

-

Methodology: Patients were randomized to receive either this compound (150 mg daily) or TDF (300 mg daily) for 48 weeks.[1] The primary endpoint was the proportion of patients achieving a virologic response, defined as serum HBV DNA levels below 20 IU/mL.[1] Safety assessments included monitoring renal function (e.g., estimated glomerular filtration rate) and bone mineral density.[1]

-

Analysis: The non-inferiority of this compound to TDF was determined by comparing the virologic response rates between the two groups against a predefined margin.

Mandatory Visualizations

Caption: Metabolic activation of the this compound prodrug.

Caption: Inhibition of HBV replication by this compound.

Caption: Experimental workflow of a single-dose PK study.

Safety and Tolerability

This compound is generally well-tolerated.[2] The most common adverse event is carnitine depletion, which occurs in a high percentage of patients and often requires carnitine supplementation.[2][3] Importantly, long-term studies and comparisons with TDF have highlighted this compound's superior safety profile concerning renal function and bone mineral density, positioning it as a safer long-term treatment option.[1][15]

References

- 1. Switching to this compound in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of this compound for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Influence of Renal Function on the Single-Dose Pharmacokinetics of this compound, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Renal Function on the Single-Dose Pharmacokinetics of this compound, a Novel Antiviral Agent for theTreatment of Hepatitis B Virus Infection PMID: 34327707 | MCE [medchemexpress.cn]

- 9. semanticscholar.org [semanticscholar.org]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hub.hku.hk [hub.hku.hk]

- 14. Noninferiority Outcomes of this compound Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B [gutnliver.org]

- 15. news-medical.net [news-medical.net]

- 16. Identification and Characterization of this compound-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PubMed [pubmed.ncbi.nlm.nih.gov]

Besifovir's Strategic Strike: A Technical Deep Dive into its Targeting of the Hepatitis B Virus Lifecycle

For Immediate Release

SEOUL, South Korea – November 6, 2025 – Besifovir dipivoxil maleate, a potent acyclic nucleotide phosphonate, has emerged as a significant therapeutic agent in the management of chronic hepatitis B (CHB). This in-depth technical guide elucidates the core mechanisms by which this compound targets and disrupts the lifecycle of the hepatitis B virus (HBV), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its antiviral activity. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and pathways involved.

Mechanism of Action: Targeting the Heart of Viral Replication

This compound is an orally administered prodrug that, upon absorption, is metabolized into its active form, this compound diphosphate.[1] This active metabolite is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA.[2] The primary target of this compound diphosphate is the reverse transcriptase (RT) domain of the HBV polymerase, a multi-functional enzyme critical for the virus's replication.[2][3]

The antiviral action of this compound unfolds through a two-pronged attack:

-

Competitive Inhibition: this compound diphosphate competes with the natural dGTP for binding to the active site of the HBV polymerase.[3]

-

Chain Termination: Once incorporated into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the this compound molecule prevents the addition of subsequent nucleotides, leading to premature termination of DNA synthesis.[3] This effectively halts the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA, a crucial step for the production of new virus particles.

It is important to note that as a nucleos(t)ide analog, this compound's primary target is the viral polymerase. Studies have shown that nucleos(t)ide analogs do not inhibit the encapsidation of pgRNA into the viral capsid.[2][4]

Intracellular Activation of this compound

The conversion of the this compound prodrug to its active diphosphate form is a critical step for its antiviral activity. While the specific cellular kinases responsible for the phosphorylation of the initial active metabolite (LB80317) have not been explicitly detailed in the available literature, the process is understood to be a two-step phosphorylation cascade analogous to that of other nucleotide analogs like tenofovir and adefovir.[5][6][7] This process is presumed to be carried out by host cellular kinases.

dot

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Efficacy of this compound

Clinical trials have consistently demonstrated the potent antiviral efficacy of this compound in patients with chronic hepatitis B. The primary endpoint in these studies is often the reduction of serum HBV DNA to undetectable levels.

| Clinical Trial Data Summary | This compound (BSV) | Comparator | Endpoint | Reference |

| Phase 3 (48 Weeks) | 100.0% (64/64) | Tenofovir Disoproxil Fumarate (TDF): 98.5% (65/66) | HBV DNA <20 IU/mL | [8] |

| Phase 3 Extension (192 Weeks) | 92.5% | TDF followed by BSV: 93.1% | HBV DNA <69 IU/mL | [9] |

| Real-World Cohort (2 Years) | 85.0% | Tenofovir Alafenamide (TAF): 88.7% | Virological Response | [10] |

This compound has also demonstrated a significant reduction in intrahepatic covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[11]

Activity Against Resistant HBV Strains

The emergence of drug-resistant HBV mutants is a significant challenge in the long-term management of CHB. In vitro studies have evaluated the susceptibility of various known drug-resistant HBV strains to this compound.

| In Vitro Susceptibility of HBV Mutants to this compound (IC50 Values in µM) | |||

| HBV Strain | IC50 (µM) | Fold Resistance (vs. WT) | Reference |

| Wild-Type (WT) | 4.25 ± 0.43 | 1 | [2] |

| Lamivudine-Resistant (rtL180M + rtM204V) | >50 | >12.1 | [12] |

| Adefovir-Resistant (rtA181T/V) | 5.27 ± 0.26 - 8.43 ± 0.58 | 1.2 - 2.0 | [13] |

| Entecavir-Resistant (rtL180M + rtT184G + rtS202I + rtM204V) | 26.00 ± 3.79 - 40.70 ± 2.26 | 6.1 - 9.6 | [2] |

| Tenofovir-Resistant (rtA194T) | 4.03 ± 0.58 (for WT) | No significant resistance observed for primary TDF mutations without LMV resistance mutations. | [13] |

These data indicate that while this compound is highly effective against adefovir-resistant strains, it shows reduced susceptibility to lamivudine and entecavir-resistant mutants, particularly those harboring the rtM204V/I mutation.[2][12]

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate this compound's efficacy is crucial for the scientific community. Below are summaries of key experimental protocols.

In Vitro Drug Susceptibility Assay

dot

References

- 1. IL2-inducible T-cell Kinase is Required for HBV-induced Type T Interferon Expression and Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Hepatitis B Virus Capsid Assembly Modulators, but Not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic evaluation of this compound for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eatg.org [eatg.org]

- 9. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditional replication and secretion of hepatitis B virus genome uncover the truncated 3′ terminus of encapsidated viral pregenomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

In Vitro Antiviral Activity of Besifovir Against Hepatitis B Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir (this compound dipivoxil maleate, BSV) is a novel acyclic nucleotide phosphonate that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). As a nucleotide analog, its mechanism of action involves the inhibition of HBV polymerase, leading to the termination of viral DNA chain synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against various HBV genotypes, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Data Presentation: In Vitro Efficacy of this compound

The in vitro antiviral activity of this compound has been evaluated against wild-type and various drug-resistant HBV strains. The most commonly reported metric for antiviral efficacy is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

While comprehensive studies systematically comparing the in vitro activity of this compound across all major HBV genotypes (A-H) are limited in the publicly available literature, existing research provides valuable insights, primarily utilizing HBV genotype C as the wild-type reference.

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type and Lamivudine-Resistant HBV

| HBV Strain | Genotype | Relevant Mutations | This compound IC50 (μM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | C | None | 4.25 ± 0.43 | - | [1] |

| LMV-resistant (Clone 50-2) | C | rtL180M + rtM204I | >50 | >11.8 | [1] |

| LMV-resistant (MV mutant) | C | rtL180M + rtM204V | >50 | >11.8 | [1] |

Table 2: In Vitro Antiviral Activity of this compound Against Adefovir-Resistant HBV

| HBV Strain | Genotype | Relevant Mutations | This compound IC50 (μM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | C | None | 4.25 ± 0.43 | - | [1] |

| ADV-resistant (Clone 10-16) | C | rtA181T | 8.43 ± 0.58 | 2.0 | [1] |

| ADV-resistant (Clone 10-17) | C | rtN236T | 5.27 ± 0.26 | 1.2 | [1] |

Table 3: In Vitro Antiviral Activity of this compound Against Entecavir-Resistant HBV

| HBV Strain | Genotype | Relevant Mutations | This compound IC50 (μM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | C | None | 4.25 ± 0.43 | - | [1] |

| ETV-resistant (Clone 69-2) | C | rtL180M + rtM204V + rtT184G + rtS202I | 26.00 ± 3.79 | 6.1 | [1] |

| ETV-resistant (Clone 71-3) | C | rtL180M + rtM204V + rtT184S | 40.70 ± 2.26 | 9.6 | [1] |

Table 4: In Vitro Antiviral Activity of this compound Against Tenofovir-Resistant HBV

| HBV Strain | Genotype | Relevant Mutations | This compound IC50 (μM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | C | None | Not explicitly stated in direct comparison | - | [3] |

| TFV-resistant (mutants harboring primary mutations) | Not specified | Various | Susceptible | - | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound's antiviral activity against HBV.

Cell Lines and Culture

-

Huh7 (Human Hepatoma Cell Line): Commonly used for HBV replication studies. Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[2]

-

HepG2 (Human Hepatoma Cell Line): Another widely utilized cell line for studying HBV replication and antiviral drug screening.[4]

HBV Plasmid Constructs and Transfection

-

Plasmid Construction: Replication-competent HBV genomes (e.g., 1.2-mer or 1.3-mer constructs) are cloned into expression vectors. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the HBV polymerase gene.[2]

-

Transfection: The HBV-containing plasmids are transfected into hepatoma cell lines (e.g., Huh7 or HepG2) using standard methods such as lipofection (e.g., FuGENE 6) or electroporation.[4]

Drug Susceptibility Assay

-

Cell Seeding: Transfected cells are seeded into multi-well plates.

-

Drug Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound (the active metabolite, as the prodrug requires in vivo activation).[1] Other nucleotide analogs are often used as controls.

-

Incubation: Cells are incubated for a defined period (e.g., 4-7 days), with the drug-containing medium being refreshed every 2-3 days.[4]

-

Harvesting: Cells are harvested for the analysis of intracellular HBV DNA. The supernatant can also be collected to measure secreted HBV antigens.[2]

Quantification of HBV Replication

-

Southern Blot Analysis: This technique is used to detect and quantify intracellular HBV DNA replication intermediates. Total DNA is extracted from the harvested cells, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a DIG-labeled HBV-specific probe. The resulting signals are quantified to determine the level of HBV replication.[1][5]

-

Quantitative Real-Time PCR (qPCR): A more sensitive method for quantifying HBV DNA levels.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of secreted HBV antigens, such as HBeAg and HBsAg, in the cell culture supernatant. This can serve as an indirect measure of viral replication and to normalize for transfection efficiency.[2]

Calculation of IC50 Values

The concentration of this compound that reduces the intracellular HBV DNA level by 50% compared to the untreated control is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Workflow for In Vitro Drug Susceptibility Testing

Caption: Workflow for assessing the in vitro antiviral activity of this compound.

Logical Relationship of Potential this compound Resistance Development

Caption: Potential pathway for the development of this compound resistance.

References

- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of this compound-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-cmh.org [e-cmh.org]

Molecular Basis for Besifovir's Inhibition of Hepatitis B Virus Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besifovir dipivoxil maleate is a potent acyclic nucleotide phosphonate inhibitor of the hepatitis B virus (HBV) polymerase, an essential enzyme for viral replication. As a prodrug, this compound is metabolized intracellularly to its active triphosphate form, which acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of the this compound triphosphate into the nascent viral DNA chain leads to premature termination, effectively halting HBV replication. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antiviral activity, including its activation, interaction with the HBV polymerase, and the structural basis of viral resistance. Quantitative data on its inhibitory activity and detailed experimental methodologies are presented to support further research and development in the field of anti-HBV therapeutics.

Mechanism of Action

This compound's inhibitory action on HBV polymerase is a multi-step process that begins with its administration as a dipivoxil maleate prodrug, enhancing its oral bioavailability. Once absorbed, it undergoes intracellular activation to exert its antiviral effect.

Intracellular Activation and Phosphorylation

This compound dipivoxil maleate is first hydrolyzed by cellular esterases to its active metabolite, this compound (BFV, also known as LB80317).[1] This initial step is crucial for trapping the drug within the hepatocytes. Subsequently, this compound monophosphate is phosphorylated by cellular kinases to its pharmacologically active triphosphate form.[1][2] This active metabolite, this compound triphosphate, is a structural analog of dGTP.

Signaling Pathway: Intracellular Activation of this compound

Caption: Intracellular activation cascade of this compound.

Competitive Inhibition of HBV Polymerase and Chain Termination

The active this compound triphosphate directly targets the reverse transcriptase (RT) domain of the HBV polymerase.[3] It competes with the natural substrate, dGTP, for binding to the active site of the polymerase.[1] Upon incorporation into the growing viral DNA chain, the acyclic structure of this compound triphosphate prevents the formation of a 3'-5' phosphodiester bond with the subsequent nucleotide, leading to obligatory chain termination.[4] This abrupt halt in DNA synthesis effectively inhibits viral replication.[1]

Logical Relationship: Inhibition of HBV DNA Synthesis

Caption: Competitive inhibition and chain termination by this compound.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of this compound's active metabolite has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against both wild-type (WT) and drug-resistant HBV strains.

| HBV Strain | Genotype | Key Mutations | IC50 (μM) of this compound (BFV) | Fold Resistance vs. WT | Reference |

| Wild-Type (WT) | - | - | 4.13 ± 0.52 | 1.0 | [5] |

| M Mutant | - | rtL180M | 23.87 ± 4.07 | 5.8 | [5] |

| V Mutant | - | rtM204V | >50 | >12.1 | [5] |

| MV Mutant | - | rtL180M + rtM204V | >50 | >12.1 | [5] |

| ETV-Resistant Clone 69-2 | - | rtL180M + rtM204V + others | 26.00 ± 3.79 | 6.1 | [3] |

| ETV-Resistant Clone 71-3 | - | rtL180M + rtM204V + others | 40.70 ± 2.26 | 9.6 | [3] |

Molecular Basis of Resistance

The primary mechanism of resistance to this compound involves specific mutations within the reverse transcriptase domain of the HBV polymerase. The most clinically significant mutations are rtL180M and rtM204V/I, which are also associated with resistance to lamivudine.[6]

The rtM204V/I mutation is located in the highly conserved YMDD motif of the polymerase active site. This substitution is thought to cause steric hindrance that reduces the binding affinity of this compound triphosphate.[7] The rtL180M mutation, while not directly in the active site, is believed to have a compensatory role, restoring the replication fitness of the virus that is often impaired by the rtM204V/I mutation.[6] The combination of these mutations leads to a significant decrease in susceptibility to this compound.[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound and other nucleos(t)ide analogs.

Cell-Based HBV Antiviral Activity Assay

This assay evaluates the ability of a compound to inhibit HBV replication in a cell culture system.

Experimental Workflow: Cell-Based Antiviral Assay

Caption: Workflow for determining the IC50 of antiviral compounds.

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., Huh7 or HepG2) are cultured in appropriate media.

-

Transfection: Cells are transfected with a replication-competent HBV plasmid (e.g., a 1.2 or 1.3-mer overlength HBV genome construct).

-

Drug Treatment: Following transfection, the cells are treated with serial dilutions of the active metabolite of this compound (BFV).

-

Incubation: The treated cells are incubated for a period of 3 to 5 days to allow for viral replication.

-

DNA Extraction: Intracellular HBV DNA is extracted from the cell lysates.

-

Quantification of HBV DNA: The levels of HBV DNA replication intermediates are quantified using Southern blot analysis or quantitative PCR (qPCR).

-

IC50 Determination: The IC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.

In Vitro HBV Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of a nucleos(t)ide analog on the enzymatic activity of HBV polymerase.

Methodology:

-

Preparation of HBV Polymerase: Recombinant HBV polymerase is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells or in vitro transcription/translation systems).

-

Reaction Mixture: The assay is conducted in a reaction buffer containing the purified HBV polymerase, a template-primer (e.g., a synthetic DNA/RNA hybrid), a mixture of dNTPs (dATP, dCTP, dGTP, dTTP), and a radiolabeled nucleotide (e.g., [α-³²P]dGTP).

-

Inhibitor Addition: Varying concentrations of this compound triphosphate are added to the reaction mixture.

-

Polymerase Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

-

Product Separation: The reaction is stopped, and the radiolabeled DNA products are separated from unincorporated nucleotides, typically by gel electrophoresis.

-

Quantification and Analysis: The amount of incorporated radiolabel is quantified, and the data are used to determine the mode of inhibition and calculate the inhibition constant (Ki), if applicable.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B. Its molecular mechanism, centered on the competitive inhibition of HBV polymerase by its active triphosphate metabolite, is well-established. The quantitative data demonstrate its potent antiviral activity against both wild-type and lamivudine-resistant HBV strains, although the emergence of specific resistance mutations underscores the importance of continued monitoring and potential combination therapies. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuances of its interaction with the viral polymerase and the development of next-generation anti-HBV agents. Further research into the specific cellular kinases involved in this compound's activation and molecular modeling studies of its binding to the polymerase active site would provide even greater insight into its mechanism of action and the structural basis of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of this compound-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicted structure of the hepatitis B virus polymerase reveals an ancient conserved protein fold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs [xiahepublishing.com]

Besifovir's Impact on Covalently Closed Circular DNA (cccDNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besifovir dipivoxil maleate, a potent acyclic nucleotide phosphonate, has demonstrated significant efficacy in the treatment of chronic hepatitis B (CHB). A key hallmark of its therapeutic effect is the reduction of intrahepatic covalently closed circular DNA (cccDNA), the persistent viral reservoir responsible for viral rebound. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on cccDNA, including quantitative data from clinical studies, detailed experimental protocols for cccDNA quantification, and a review of the cellular pathways involved in cccDNA decay. While direct action on cccDNA by this compound has not been established, its primary mechanism of inhibiting hepatitis B virus (HBV) reverse transcriptase leads to a decline in the cccDNA pool by preventing its replenishment. This guide synthesizes the available evidence to provide a comprehensive resource for the scientific community.

Quantitative Data on this compound's Effect on cccDNA

Clinical studies have quantified the reduction in intrahepatic cccDNA levels following this compound treatment, often in comparison to other nucleos(t)ide analogs (NAs) like tenofovir disoproxil fumarate (TDF). The data consistently show a significant decrease in cccDNA from baseline after 48 weeks of therapy.

| Study | Drug(s) | Treatment Duration | Mean Baseline cccDNA (log10 copies/cell) | Mean Change in cccDNA from Baseline (log10 copies/cell) | p-value (vs. Baseline) | p-value (BSV vs. TDF) | Reference |

| Kim et al., 2022 | This compound (BSV) | 48 weeks | 1.52 ± 0.68 | -0.85 ± 0.54 | <0.001 | 0.349 | [1] |

| Kim et al., 2022 | Tenofovir (TDF) | 48 weeks | 1.41 ± 0.73 | -0.73 ± 0.61 | <0.001 | 0.349 | [1] |

Table 1: Summary of Quantitative Data on the Effect of this compound on Intrahepatic cccDNA.

Mechanism of Action: Indirect Reduction of cccDNA

The primary mechanism by which this compound and other NAs reduce cccDNA levels is indirect. As nucleotide analogs, they inhibit the HBV reverse transcriptase, a crucial enzyme for the synthesis of new viral DNA from pregenomic RNA (pgRNA). This blockade prevents the replenishment of the nuclear cccDNA pool from newly synthesized relaxed circular DNA (rcDNA). The observed decline in cccDNA is therefore a consequence of its natural decay in the absence of replenishment.

While direct effects on cccDNA stability or degradation pathways have not been demonstrated for this compound, some studies suggest that NAs like tenofovir may have additional beneficial effects, such as the induction of interferon-λ3 and modulation of the PI3K/Akt/mTOR signaling pathway, which could contribute to histological improvement and a decrease in intrahepatic cccDNA[1]. However, further research is needed to confirm if this compound shares these properties.

Figure 1: Indirect Mechanism of this compound on cccDNA Reduction.

Signaling Pathways in cccDNA Decay

The natural decay of cccDNA, which becomes unmasked during this compound therapy, is influenced by several host cellular pathways. These are primarily immune-mediated and involve the action of various cytokines and host restriction factors.

Interferon Signaling and Cytokine-Mediated cccDNA Degradation

Interferons (IFNs), particularly IFN-α and IFN-γ, play a crucial role in the non-cytolytic clearance of HBV, including the degradation of cccDNA. This process involves the upregulation of several interferon-stimulated genes (ISGs).

Figure 2: Interferon-Mediated cccDNA Degradation Pathway.

Key host factors involved in this pathway include:

-

APOBEC3A and APOBEC3B: These are cytidine deaminases that can introduce mutations into the cccDNA, marking it for degradation.

-

ISG20: An interferon-stimulated gene with exonuclease activity that can directly degrade viral nucleic acids, including cccDNA.

Experimental Protocols

Accurate quantification of intrahepatic cccDNA is critical for evaluating the efficacy of antiviral therapies. The following section outlines a generalized protocol for cccDNA quantification from liver biopsy samples, based on established methodologies.

Liver Biopsy Sample Preparation

-

Biopsy Collection: Obtain a liver biopsy specimen (e.g., using a 16-gauge needle) and immediately stabilize it to preserve nucleic acid integrity. Storage in RNAlater at 4°C is an optimal method.

-

Homogenization: Homogenize the tissue sample in a suitable lysis buffer.

DNA Extraction

Several methods can be employed for DNA extraction, with the choice depending on the specific experimental goals and available resources.

-

Total DNA Extraction with Proteinase K: A common method that yields high-quality total DNA.

-

Hirt Extraction: A method that enriches for low-molecular-weight DNA, including cccDNA.

Nuclease Digestion to Remove Non-cccDNA

To specifically quantify cccDNA, it is essential to eliminate other forms of HBV DNA, such as rcDNA and integrated HBV DNA.

-

Plasmid-Safe ATP-dependent DNase (PSD) Digestion: PSD preferentially digests linear and relaxed circular DNA, leaving cccDNA intact. This is a widely used method.

-

T5 Exonuclease Digestion: T5 exonuclease is also effective at removing non-cccDNA forms.

Quantitative PCR (qPCR) for cccDNA Quantification

-

Primer Design: Design qPCR primers that specifically amplify a region of the HBV genome present in cccDNA.

-

qPCR Reaction: Perform qPCR using a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.

-

Normalization: Normalize the cccDNA copy number to a host housekeeping gene (e.g., β-actin) to determine the number of cccDNA copies per cell.

Figure 3: Experimental Workflow for cccDNA Quantification.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for CHB that effectively reduces viral replication and, consequently, intrahepatic cccDNA levels. The primary mechanism of cccDNA reduction is the inhibition of its replenishment, allowing for natural decay processes to dominate. While direct effects of this compound on cccDNA stability or degradation pathways have not been demonstrated, understanding the host factors and signaling pathways involved in cccDNA turnover is crucial for the development of novel therapeutic strategies aimed at a functional cure for HBV. Future research should focus on elucidating any potential secondary mechanisms of this compound and other NAs that may contribute to cccDNA decline and exploring combination therapies that target both viral replication and the stability of the cccDNA reservoir.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Besifovir into its Active Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifovir dipivoxil maleate (Besivo®), an oral acyclic nucleotide phosphonate, is a potent antiviral agent approved for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a prodrug, this compound undergoes a multi-step metabolic activation process within the host cell to exert its therapeutic effect.[3] Understanding the intricacies of its cellular uptake, conversion to the active diphosphate form, and mechanism of action is crucial for optimizing its clinical efficacy, anticipating potential drug interactions, and guiding the development of next-generation antiviral therapies. This technical guide provides a comprehensive overview of the current knowledge on the cellular pharmacology of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Cellular Uptake and Intracellular Metabolism

This compound dipivoxil maleate is administered as a more lipophilic prodrug to enhance its oral bioavailability. Following administration, it undergoes a two-step phosphorylation process to become the pharmacologically active this compound diphosphate.

Initial Hydrolysis to this compound (LB80317)

Once absorbed, this compound dipivoxil maleate is rapidly hydrolyzed by esterases in the liver and intestine. This enzymatic cleavage removes the pivaloyloxymethyl groups, converting the prodrug into its initial active metabolite, this compound (BFV), also known as LB80317.[3][4]

Phosphorylation to the Active Diphosphate Form

This compound, a guanosine monophosphate analog, requires two subsequent phosphorylation steps to become the active antiviral agent, this compound diphosphate.[3] This process is catalyzed by host cellular kinases. While the specific kinases responsible for the phosphorylation of this compound have not been definitively identified in the reviewed literature, the activation of other acyclic nucleoside phosphonates, such as cidofovir, involves pyrimidine nucleoside monophosphate kinase for the first phosphorylation and enzymes like pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase for the second phosphorylation.[5] It is plausible that similar host cell kinases are involved in the bioactivation of this compound.

The active this compound diphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase (polymerase).[3] Incorporation of this compound diphosphate leads to premature chain termination, thereby inhibiting HBV replication.[1]

Quantitative Pharmacokinetic and In Vitro Data

Quantitative data on the pharmacokinetics of this compound and its metabolites, as well as its in vitro antiviral activity, are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma [1][6]

| Parameter | This compound (LB80331) | This compound Metabolite (LB80317) |

| Tmax (hours) | 2.0 | 3.0 |

| Cmax (ng/mL) | 397 (for a 60 mg dose) | - |

| Elimination Half-life (hours) | 3.0 | - |

Table 2: In Vitro Anti-HBV Activity of this compound (BFV) against Wild-Type and Drug-Resistant HBV Strains in Huh7 Cells [7]

| HBV Strain | IC50 (μM) |

| Wild-Type | 4.25 ± 0.43 |

| Lamivudine-Resistant (rtL180M + rtM204V) | > 50 |

| Adefovir-Resistant (rtA181T + rtN236T) | 8.43 ± 0.58 |

| Entecavir-Resistant (rtL180M + rtT184L + rtM204V) | 40.70 ± 2.26 |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's cellular pharmacology.

In Vitro HBV Drug Susceptibility Assay

This assay is used to determine the concentration of an antiviral drug required to inhibit HBV replication in cell culture.

a. Cell Culture and Transfection:

-

Human hepatoma cell lines, such as Huh7 or HepG2-NTCP, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7][8]

-

Cells are seeded in multi-well plates and transfected with a replication-competent HBV replicon plasmid (e.g., HBV 1.2mer) using a suitable transfection reagent like Lipofectamine 2000.[7]

b. Drug Treatment:

-

Following transfection, the cells are treated with varying concentrations of this compound (the active metabolite, BFV) for a specified period, typically 4 days. The medium containing the drug is refreshed daily.[7]

c. Analysis of HBV Replication:

-

Southern Blot Analysis: Intracellular HBV DNA is extracted from the cells. The DNA is then separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a DIG-labeled HBV-specific probe to visualize the viral DNA replicative intermediates.[7]

-

Quantitative Real-Time PCR (qPCR): The amount of intracellular HBV DNA can be quantified using qPCR with primers specific for the HBV genome.[4]

-

ELISA: The levels of secreted HBV antigens (HBeAg and HBsAg) in the cell culture supernatant can be measured by ELISA to monitor viral protein expression.[7]

d. Determination of IC50:

-

The 50% inhibitory concentration (IC50) is calculated by quantifying the reduction in HBV DNA levels at different drug concentrations compared to the untreated control.[7]

Quantification of Intracellular Metabolites by LC-MS/MS

This method is used to measure the intracellular concentrations of this compound and its phosphorylated metabolites. While a specific protocol for this compound is not detailed in the provided search results, a general workflow for nucleotide analogs can be adapted.[5][9]

a. Cell Culture and Drug Incubation:

-

Hepatocytes (primary human hepatocytes or cell lines like HepG2) are incubated with this compound at a specific concentration (e.g., 10 μM) for various time points (e.g., 2, 6, 24 hours).[9]

b. Metabolite Extraction:

-

The cells are rapidly washed with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Intracellular metabolites are extracted by lysing the cells with a cold organic solvent mixture, such as 70% methanol or a combination of acetonitrile, methanol, and water.[5][10] This step is performed at low temperatures to quench enzymatic activity.

c. Sample Preparation:

-

The cell lysate is centrifuged to pellet cellular debris.

-

The supernatant containing the intracellular metabolites is collected and may require further purification, such as solid-phase extraction, to remove interfering substances.[11]

d. LC-MS/MS Analysis:

-

The extracted metabolites are separated using liquid chromatography (LC), often with a column suitable for polar analytes like an anion exchange or HILIC column.[11]

-

The separated metabolites are then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.[11]

-

Stable isotope-labeled internal standards are typically used for accurate quantification.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Conclusion

This compound is an effective anti-HBV agent that requires intracellular activation to exert its antiviral activity. The prodrug, this compound dipivoxil maleate, is efficiently converted to this compound, which is subsequently phosphorylated by host cellular kinases to the active diphosphate form. This active metabolite potently inhibits the HBV reverse transcriptase, leading to the suppression of viral replication. While the general pathway of activation is understood, further research is needed to identify the specific cellular kinases and transporters involved in the metabolism and uptake of this compound. Such studies will provide a more complete understanding of its cellular pharmacology and may pave the way for the development of even more effective and targeted therapies for chronic hepatitis B.

References

- 1. Pharmacokinetic evaluation of this compound for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dipivoxil maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulation and RNA interference alter hepatitis B virus-specific CD8 T-cell recognition of infected HepG2-NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Besifovir in HBV Cell Culture Models

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of Besifovir (this compound Dipivoxil Maleate, BSV), a potent nucleotide analog, for studying Hepatitis B Virus (HBV) in in vitro cell culture systems.

Introduction

This compound is an acyclic nucleotide phosphonate with a chemical structure similar to adefovir and tenofovir.[1] Its active form, a guanosine monophosphate analog, acts as a competitive inhibitor of the HBV polymerase's reverse transcriptase (RT) domain.[2] By competing with the natural substrate dGTP, it terminates the elongation of the nascent viral DNA chain, thereby suppressing HBV replication.[2] In South Korea, this compound has been approved for the treatment of chronic hepatitis B (CHB).[1][2] Cell culture models are indispensable tools for preclinical evaluation of such antiviral agents, allowing for the determination of antiviral efficacy, cytotoxicity, and the study of drug resistance mechanisms.

Mechanism of Action of this compound

This compound dipivoxil maleate is a prodrug that is metabolized within hepatocytes to its active diphosphate form. This active metabolite is then incorporated into the elongating HBV DNA strand during reverse transcription of the pregenomic RNA (pgRNA). The absence of a 3'-hydroxyl group on the incorporated this compound molecule leads to chain termination, thus halting viral DNA synthesis.[2]

References

Application Notes and Protocols: Assaying Besifovir Efficacy in Reducing Hepatitis B Virus (HBV) DNA Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B (CHB) is a significant global health issue, characterized by persistent Hepatitis B virus (HBV) infection, which can lead to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] The primary goal of antiviral therapy is to achieve sustained suppression of HBV replication, with the serum HBV DNA level being the most crucial biomarker for monitoring disease activity and treatment response.[3] Besifovir dipivoxil maleate (BSV) is a potent acyclic nucleotide phosphonate, a class of antiviral drugs that targets the HBV polymerase.[4][5][6] Approved in South Korea, it has demonstrated strong antiviral efficacy comparable to established therapies like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), with a favorable safety profile concerning renal and bone health.[2][7][8][9]

These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its efficacy in reducing HBV DNA from clinical studies, and detailed protocols for the quantitative assessment of HBV DNA levels in a research or clinical setting.

Mechanism of Action of this compound

This compound is a prodrug of a guanosine monophosphate analog.[9] Once administered orally, it is converted into its active form, this compound diphosphate, within the body.[10] This active metabolite acts as a competitive inhibitor of the HBV reverse transcriptase (polymerase), an enzyme essential for the virus's replication cycle.[10] By mimicking natural deoxynucleoside triphosphates, this compound diphosphate is incorporated into the elongating viral DNA chain. Its unique structure, however, prevents the addition of subsequent nucleotides, causing premature chain termination and effectively halting HBV DNA synthesis.[1][10] This targeted inhibition of viral replication leads to a significant reduction in serum HBV DNA levels.[1]

Caption: Mechanism of this compound in the HBV replication cycle.

Quantitative Data on this compound Efficacy

Clinical trials have consistently demonstrated this compound's potent antiviral activity. The primary endpoint in these studies is typically the virological response, defined as the proportion of patients achieving an undetectable or significantly reduced HBV DNA level (e.g., <20 IU/mL or <69 IU/mL).[2][9]

Table 1: Long-Term Efficacy of Continuous this compound Treatment A long-term extensional study of a phase 3 trial evaluating patients receiving this compound continuously (BSV-BSV) versus those who switched from Tenofovir (TDF) to this compound after 48 weeks (TDF-BSV).

| Metric (at Week 144) | BSV-BSV Group | TDF-BSV Group | p-value |

| Virological Response (HBV DNA <69 IU/mL) | 87.7% (71/81) | 92.1% (70/76) | 0.36 |

| Complete Virological Response (HBV DNA <20 IU/mL) | 80.3% (65/81) | 85.5% (65/76) | 0.38 |

| Data sourced from a 144-week open-label extensional study.[2] |

Table 2: Comparative Efficacy of this compound vs. Tenofovir Analogs in Treatment-Naïve Patients Comparison of virological response rates from different clinical trials.

| Study Comparison | Duration | This compound (BSV) Group | Comparator Group | Non-inferiority |

| BSV vs. TDF | 48 Weeks | 100.0% (64/64) with HBV DNA <20 IU/mL | 98.5% (65/66) with TDF | Demonstrated |

| BSV vs. TAF (Year 1) | 1 Year | 68.6% with HBV DNA <20 IU/mL | 69.9% with TAF | Demonstrated |

| BSV vs. TAF (Year 2) | 2 Years | 84.5% with HBV DNA <20 IU/mL | 85.9% with TAF | Demonstrated |

| BSV vs. TAF (Year 3) | 3 Years | 93.0% with HBV DNA <20 IU/mL | 92.0% with TAF | Demonstrated |

| Data compiled from separate randomized trials and real-world cohort studies.[9][11][12] |

Both this compound and comparator groups exhibited a mean HBV DNA reduction of at least 4 log₁₀ IU/mL after just 3 months of treatment.[11][12] Importantly, no drug-resistant mutations to this compound were detected during a 144-week treatment course.[2]

Experimental Protocols

Protocol 1: Quantification of Serum HBV DNA using Real-Time PCR (qPCR)

This protocol outlines the standardized method for quantifying HBV DNA from patient serum, a critical procedure for assessing the efficacy of antiviral agents like this compound.

4.1. Objective To accurately measure the concentration of HBV DNA (in IU/mL or copies/mL) in serum samples from patients undergoing this compound therapy.

4.2. Materials

-

Serum samples collected in sterile tubes.

-

DNA extraction kit (silica-membrane spin column or magnetic bead-based, validated for viral DNA).

-

qPCR instrument (e.g., Cobas Amplicor, Abbott m2000rt).

-

HBV qPCR assay kit (containing primers, probes, polymerase, and quantitative standards).

-

Nuclease-free water and microcentrifuge tubes.

-

Calibrated pipettes and aerosol-resistant filter tips.

4.3. Experimental Workflow

Caption: Workflow for quantitative analysis of HBV DNA.

4.4. Detailed Procedure

-

Sample Handling:

-

Collect whole blood in a serum separator tube.

-

Centrifuge according to the tube manufacturer's instructions to separate serum.

-

Aseptically transfer the serum to a sterile, nuclease-free cryovial.

-

Samples can be stored at 2-8°C for short-term use (<24 hours) or at -20°C to -80°C for long-term storage.

-

-

HBV DNA Extraction:

-

Thaw serum samples completely at room temperature.

-

Follow the manufacturer's protocol for the chosen viral DNA extraction kit. This typically involves:

-

Lysis: Incubating the serum with a lysis buffer to release viral nucleic acids.

-

Binding: Applying the lysate to a silica column or adding magnetic beads to bind the DNA.

-

Washing: Washing the column/beads with wash buffers to remove inhibitors and impurities.

-

Elution: Eluting the purified HBV DNA in a small volume of elution buffer or nuclease-free water.

-

-

-

qPCR Reaction Setup:

-

Work in a dedicated clean area or a PCR hood to prevent contamination.

-

Prepare a master mix containing the qPCR buffer, dNTPs, HBV-specific primers and probe, and DNA polymerase.

-

Aliquot the master mix into PCR tubes or wells of a 96-well plate.

-

Add a specific volume of the extracted DNA to each reaction well.

-

Include the following controls in every run:

-

Quantitative Standards: A dilution series of known HBV DNA concentrations to generate a standard curve.

-

Negative Control: Nuclease-free water instead of DNA to check for contamination.

-

Positive Control: A sample with a known, low-positive concentration of HBV DNA to validate the run.

-

-

-

Amplification and Data Acquisition:

-

Seal the PCR plate and briefly centrifuge to collect contents at the bottom.

-

Place the plate in the real-time PCR instrument.

-

Run a thermal cycling program as specified by the assay manufacturer. A typical program includes:

-

An initial denaturation step (e.g., 95°C for 5-10 minutes).

-

40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

-

-

The instrument will measure fluorescence at each cycle of the annealing/extension step.

-

-

Data Analysis and Interpretation:

-

The qPCR software will generate a standard curve by plotting the quantification cycle (Cq) values of the standards against their log concentrations.

-

The software then interpolates the Cq values of the unknown patient samples from this curve to determine their HBV DNA concentration.[13]

-

Results are typically reported in International Units per milliliter (IU/mL). Commercial assays are calibrated against the World Health Organization (WHO) international standard for HBV DNA.

-

The linear range and limit of detection (LOD) of the assay are critical for interpretation. For example, the Cobas Amplicor HBV Monitor test has a linear range from 100 to 100,000 copies/ml, with a detection rate of 100% for samples at 400 copies/ml.[14]

-

Monitoring for Drug Resistance

Although this compound has shown a high barrier to resistance, monitoring for the emergence of antiviral resistance mutations is crucial in patients who exhibit a virological breakthrough.[7][9] A virological breakthrough is defined as a >1 log₁₀ IU/mL increase in HBV DNA from its lowest point.[11][12] Studies have shown that mutations already known to confer resistance to other nucleos(t)ide analogs, such as the lamivudine-resistant mutations rtL180M and rtM204V, are also associated with this compound resistance.[5][15][16] If resistance is suspected, sequencing of the HBV polymerase gene from the patient's serum is recommended to identify relevant mutations.[16]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of quantitative hepatitis B surface antigen with hepatitis B virus DNA in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound dipivoxil maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. contagionlive.com [contagionlive.com]

- 9. Switching to this compound in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Noninferiority Outcomes of this compound Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noninferiority Outcomes of this compound Compared to Tenofovir Alafenamide in Treatment-Naïve Patients with Chronic Hepatitis B [gutnliver.org]

- 13. Identification of Different States of Hepatitis B Virus Infection with a Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated Quantitative Analysis of Hepatitis B Virus DNA by Using the Cobas Amplicor HBV Monitor Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of this compound-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Besifovir and its Metabolites in Plasma and Liver Tissue by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Besifovir and its active metabolites, LB80331 and LB80317, in human plasma and liver tissue samples. The method utilizes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research in drug development. The protocols provided are based on established methodologies for the analysis of nucleotide analogs and offer a robust starting point for method development and validation in a research setting.

Introduction

This compound (Besivo®) is a novel acyclic nucleotide phosphonate that demonstrates potent antiviral activity against the Hepatitis B Virus (HBV).[1] As a prodrug, this compound is rapidly converted in the body to its active metabolites, LB80331 and the subsequent diphosphate form of LB80317, which inhibits the HBV reverse transcriptase, a critical enzyme in the viral replication cycle.[1] Accurate quantification of the parent drug and its metabolites in biological matrices is essential for evaluating its pharmacokinetic profile, understanding its distribution into target tissues such as the liver, and assessing its overall efficacy and safety.

This document outlines a comprehensive LC-MS/MS method for the simultaneous determination of this compound's key metabolites, LB80331 and LB80317, in both plasma and liver tissue. The provided protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation based on regulatory standards.

Data Presentation

The following tables summarize the expected performance characteristics of the described LC-MS/MS method, based on typical validation parameters for bioanalytical assays as recommended by the FDA.[2][3]

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |